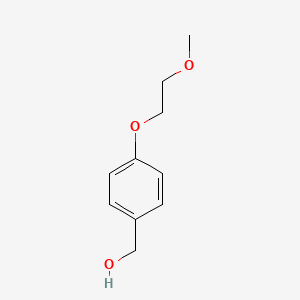

(4-(2-Methoxyethoxy)phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-methoxyethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHXZVIRFQPRCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Methoxyethoxy Phenyl Methanol

Strategic Precursor Selection and Retrosynthetic Analysis for (4-(2-Methoxyethoxy)phenyl)methanol

The design of a successful synthesis for this compound hinges on a logical retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

Accessing the 4-Substituted Phenyl Core

The foundation of the synthesis is the benzene (B151609) ring substituted at the first and fourth positions. A common and versatile starting material for this core structure is 4-hydroxybenzoic acid or its corresponding aldehyde or methyl ester. These precursors provide a reactive "handle" at the para position for subsequent modifications. For instance, beginning with 4-hydroxybenzaldehyde (B117250) allows for the direct introduction of the methoxyethoxy group and subsequent reduction of the aldehyde to the desired benzylic alcohol.

Introduction of the Methoxyethoxy Group

The methoxyethoxy side chain is typically introduced via an etherification reaction. A key precursor for this step is 2-methoxyethanol (B45455). This alcohol can be converted into a more reactive species, such as an alkyl halide (e.g., 2-methoxyethyl chloride) or a tosylate, to facilitate the ether synthesis. The choice of the activating group depends on the specific reaction conditions and the nature of the phenolic starting material.

Chemoselective Transformations in the Synthesis of this compound

Chemoselectivity, the ability to react with one functional group in the presence of others, is paramount in the synthesis of this compound. This ensures that the desired transformations occur without affecting other sensitive parts of the molecule.

Selective Reduction of Carbonyl Precursors

The conversion of a carbonyl group (an aldehyde or a derivative of a carboxylic acid) to a primary alcohol is a critical step. A variety of reducing agents can be employed for this purpose, with the choice depending on the specific precursor and the desired reaction conditions.

For the reduction of an aldehyde such as 4-(2-methoxyethoxy)benzaldehyde (B1353197), mild reducing agents are often preferred to avoid over-reduction or side reactions. nih.gov Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this transformation, offering high chemoselectivity for aldehydes in the presence of other functional groups like ethers. mdpi.com Another effective reagent is sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), which is known for its high efficiency in reducing aldehydes and is soluble in organic solvents. organic-chemistry.org

In cases where the synthesis proceeds through a carboxylic acid intermediate like 4-(2-methoxyethoxy)benzoic acid, a more powerful reducing agent such as lithium aluminum hydride (LiAlH4) may be necessary. prepchem.com However, the high reactivity of LiAlH4 requires careful control of the reaction conditions to prevent unwanted side reactions.

| Precursor | Reducing Agent | Key Characteristics |

| 4-(2-Methoxyethoxy)benzaldehyde | Sodium Borohydride (NaBH4) | Mild and selective for aldehydes. mdpi.com |

| 4-(2-Methoxyethoxy)benzaldehyde | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | Highly efficient and soluble in organic solvents. organic-chemistry.org |

| 4-(2-methoxyethoxy)benzoic acid | Lithium Aluminum Hydride (LiAlH4) | Powerful reducing agent, requires careful handling. prepchem.com |

Etherification Strategies for Methoxyethoxy Moiety

The formation of the ether linkage is a cornerstone of the synthesis. The Williamson ether synthesis is a classic and widely used method for this purpose. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com This reaction involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing this compound, this typically involves the reaction of a deprotonated 4-hydroxybenzyl alcohol derivative with a 2-methoxyethyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.com

A common approach involves the reaction of 4-hydroxybenzaldehyde with 2-bromoethyl methyl ether in the presence of a base like potassium carbonate. This is followed by the reduction of the aldehyde group to the alcohol.

An alternative strategy involves the reaction of 4-(hydroxymethyl)phenol with a suitable methoxyethoxy derivative. This approach can be advantageous as it separates the etherification and reduction steps, potentially leading to cleaner reactions and higher yields.

For more specialized applications, other etherification methods can be employed. For instance, chemoselective etherification of benzyl (B1604629) alcohols can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). organic-chemistry.orgresearchgate.net This method offers high selectivity for benzylic alcohols over other hydroxyl groups.

| Etherification Strategy | Reactants | Key Features |

| Williamson Ether Synthesis | 4-Hydroxybenzaldehyde and 2-Bromoethyl methyl ether | Classic and versatile method. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com |

| Williamson Ether Synthesis | 4-(Hydroxymethyl)phenol and a 2-methoxyethoxy derivative | Separates etherification and reduction steps. |

| Chemoselective Etherification | Benzyl alcohol, TCT, DMSO, Methanol | High selectivity for benzylic alcohols. organic-chemistry.orgresearchgate.net |

Catalytic Approaches in the Synthesis of this compound

The synthesis of this compound can be strategically divided into two primary bond formations: the creation of the aryl ether linkage and the generation of the benzylic alcohol. Modern catalytic methods offer sophisticated solutions for both transformations.

Transition Metal-Catalyzed Coupling Reactions for Aryl Ether Formation

The formation of the aryl ether bond in this compound is a critical step that can be efficiently achieved using transition metal-catalyzed cross-coupling reactions. These methods, such as the Buchwald-Hartwig and Ullmann-type couplings, represent a significant advancement over traditional nucleophilic aromatic substitution or Williamson ether synthesis, which often require harsh conditions. acsgcipr.org

A plausible synthetic route involves the coupling of an aryl halide, such as 4-bromobenzyl alcohol (or a protected version), with 2-methoxyethanol. Palladium and copper catalysts are most commonly employed for this purpose. acsgcipr.org The choice of ligand is crucial for the reaction's success, with phosphine-based ligands being typical for palladium catalysis and nitrogen-based ligands for copper. acsgcipr.org

The general mechanism for a palladium-catalyzed process involves the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the alcohol and subsequent reductive elimination to yield the desired aryl ether product. acsgcipr.org A base is required to deprotonate the alcohol, making it a more effective nucleophile. acsgcipr.org Recent research has focused on developing more sustainable catalytic systems that utilize base metals like copper or iron and explore C-H activation strategies to avoid the use of pre-functionalized aryl halides. acsgcipr.org

Table 1: Comparison of Catalytic Systems for Aryl Ether Formation This table presents hypothetical data based on typical findings for similar reactions reported in the literature.

| Catalyst System | Aryl Substrate | Alcohol | Typical Conditions | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)2 / tBuBrettPhos | 4-Bromobenzyl alcohol | 2-Methoxyethanol | Cs2CO3, Toluene, 100 °C | 85-95 |

| CuI / L-proline | 4-Iodobenzyl alcohol | 2-Methoxyethanol | K2CO3, DMSO, 110 °C | 70-85 |

| tBuBrettPhos Pd G3 | (Hetero)aryl bromides | Fluorinated alcohols | Cs2CO3, Toluene, Short reaction time | High |

A highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols has been developed using the commercially available precatalyst tBuBrettPhos Pd G3 and Cs2CO3 in toluene. acs.org This palladium-catalyzed coupling is noted for its short reaction times and excellent functional group tolerance. acs.org

Biocatalytic Routes to Benzylic Alcohols

Biocatalysis offers a green and highly selective alternative for producing benzylic alcohols. researchgate.netnih.gov This approach typically involves the asymmetric reduction of a precursor ketone or aldehyde, in this case, 4-(2-methoxyethoxy)benzaldehyde. Alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation, demonstrating high enantioselectivity and operating under mild reaction conditions (e.g., ambient temperature and neutral pH). nih.govproquest.com

The process utilizes whole cells (such as bacteria or yeast) or isolated enzymes to catalyze the reduction. proquest.commdpi.com A key challenge is the regeneration of the cofactor (e.g., NADH or NADPH) required by the dehydrogenase. This is often overcome by using a co-substrate in a coupled-enzyme system. nih.gov For instance, formate (B1220265) dehydrogenase can be used to regenerate NADH while oxidizing formate to carbon dioxide. nih.gov

Recent studies have highlighted the discovery of novel and robust alcohol dehydrogenases, such as RhADH from Rhodococcus R6, for the asymmetric reduction of aromatic ketones to chiral aromatic alcohols. nih.govproquest.com To overcome issues with substrate or product inhibition and low aqueous solubility, reactions can be performed in two-phase systems, for example, using a buffer and an organic solvent like dibutyl phthalate, which can significantly increase the tolerated substrate concentration. nih.govmdpi.com

Table 2: Performance of Biocatalytic Reduction of Substituted Benzaldehydes This table presents hypothetical data based on typical findings for similar reactions reported in the literature.

| Biocatalyst | Substrate | System | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Alcohol Dehydrogenase (RhADH) | 4-(2-Methoxyethoxy)benzaldehyde | Aqueous buffer with cofactor regeneration | >99 | >99 |

| Acetobacter malorum DSM 112354 | para-substituted benzyl alcohols | Whole-cell oxidation | 74-98 | N/A (Oxidation) |

| Yeast (e.g., Yarrowia lipolytica) | Aromatic Precursors | Fermentation | Variable | N/A (De novo synthesis) |

Researchers have successfully used a bienzyme-coupled catalytic system (RhADH and formate dehydrogenase) in a two-phase strategy to significantly increase the tolerated substrate concentration for producing chiral aromatic alcohols. nih.gov

Sustainable and Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are integral to developing modern synthetic routes, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. jocpr.comuniroma1.it

Solvent Selection and Minimization

Choosing an appropriate solvent is critical as it can dramatically affect reaction efficiency, product quality, and environmental footprint. numberanalytics.com Key factors in solvent selection include polarity, boiling point, toxicity, and the ability to dissolve reactants. numberanalytics.comstackexchange.com Traditional organic synthesis often relies on solvents like dichloromethane (B109758), toluene, or dimethylformamide (DMF). numberanalytics.comstackexchange.com

Green chemistry encourages the minimization of solvent use or the replacement of hazardous solvents with more benign alternatives. scispace.com Water, ethanol, and methanol are considered greener choices due to their low toxicity and environmental impact. researchgate.net For certain reactions, such as the biocatalytic reductions described above, water is the ideal solvent. In other cases, ionic liquids are being explored as "designer solvents" whose properties can be tailored for specific applications. scispace.com The goal is to select the cheapest, safest, and least environmentally harmful solvent that still allows for efficient reaction chemistry. stackexchange.com

Atom Economy and Reaction Efficiency

Atom economy, a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org A reaction with 100% atom economy generates no waste byproducts. scranton.edu

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

Addition and rearrangement reactions are inherently atom-economical. scranton.edu In contrast, substitution and elimination reactions often have poor atom economy because they generate byproducts. scranton.eduprimescholars.com

Route 1 (High Atom Economy): The reduction of 4-(2-methoxyethoxy)benzaldehyde to this compound using H₂ gas and a catalyst is highly atom-economical as all atoms from the hydrogen molecule are incorporated into the product.

Route 2 (Lower Atom Economy): A Williamson ether synthesis between 4-hydroxybenzyl alcohol and 1-bromo-2-methoxyethane (B44670) in the presence of a base like NaH would produce NaBr and H₂ as byproducts, thus lowering the atom economy.

Maximizing atom economy is a core goal of green chemistry, as it directly correlates with waste reduction. jocpr.com

Use of Renewable Resources for Precursors

A truly sustainable synthesis should utilize starting materials derived from renewable feedstocks rather than finite petrochemicals. researchgate.netnih.gov There is significant interest in producing aromatic compounds from biomass. researchgate.netkit.edu

Aromatic Core: Lignin (B12514952), a major component of lignocellulosic biomass, is a rich, natural source of aromatic compounds. researchgate.netnih.gov Through processes like catalytic pyrolysis or depolymerization, lignin can be broken down into valuable phenolic monomers that can serve as precursors for the phenyl group in the target molecule. nih.govrsc.org

Methoxyethoxy Side Chain: The components of the side chain can also be sourced renewably. Ethanol can be produced on a large scale through the fermentation of sugars (bio-ethanol). acs.org Methanol, traditionally made from natural gas, can now be synthesized more sustainably from the hydrogenation of captured CO₂ or from biomass gasification. acs.orgresearchgate.net

By integrating biocatalysis and chemical catalysis with renewable feedstocks, a fully sustainable route to this compound can be envisioned. nih.gov

Scale-Up Considerations and Process Intensification for this compound Production

The industrial production of specialty chemicals like this compound necessitates a strategic approach to scaling up laboratory procedures to ensure safety, efficiency, cost-effectiveness, and product consistency. Process intensification, which involves developing novel equipment and techniques to achieve dramatic improvements in chemical manufacturing, is central to this effort. While specific scale-up literature for this compound is not extensively published, the principles of process intensification can be applied to its likely synthetic routes, which typically involve etherification of a phenolic precursor followed by the reduction of a carbonyl group.

Key challenges in scaling the synthesis of this compound from the bench to a commercial scale include managing reaction exotherms, ensuring efficient mass and heat transfer, minimizing solvent use and waste streams, and maintaining high product purity. Process intensification strategies, particularly the transition from traditional batch reactors to continuous flow systems, offer compelling solutions to these challenges.

Transition from Batch to Continuous Flow Synthesis

Continuous flow chemistry represents a paradigm shift in chemical production. Instead of conducting reactions in large, single-pot batch reactors, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. This approach offers intrinsic advantages for the synthesis of this compound.

For instance, a plausible synthesis involves the Williamson ether synthesis between 4-hydroxybenzaldehyde and a 2-methoxyethoxy halide, followed by the reduction of the resulting aldehyde. Both steps present scale-up challenges in batch mode. The etherification is often exothermic and can involve multiple phases (solid base, organic solvent), leading to mass transfer limitations. The reduction step, if using powerful hydrides, is also highly exothermic and involves gas evolution, posing safety risks at a large scale.

Continuous flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer, allowing for precise temperature control and mitigating the risk of thermal runaways. researchgate.net The enhanced mixing in these systems overcomes mass transfer limitations, leading to faster reaction times and higher yields. Several studies on related processes, such as the Heck reaction, have demonstrated the effectiveness of continuous flow conditions, often using phosphine-free catalysts which simplifies work-up procedures. beilstein-journals.orgresearchgate.net

The table below illustrates a comparative analysis of a representative etherification reaction in batch versus continuous flow, highlighting the typical improvements observed with process intensification.

Table 1: Illustrative Comparison of Batch vs. Continuous Flow for Williamson Ether Synthesis This table presents representative data for a model reaction analogous to a key step in the synthesis of this compound.

| Parameter | Conventional Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Reaction Time | 8 - 12 hours | 15 - 40 minutes researchgate.net |

| Operating Temperature | 80 - 100 °C | 100 - 140 °C |

| Yield | 75 - 85% | > 95% |

| Safety Profile | High risk of thermal runaway | Excellent temperature control, minimal reagent volume at any point in time |

| Process Control | Limited, manual adjustments | Fully automated, precise control over parameters |

| Scalability | Complex, requires reactor redesign | "Numbering-up" or "scaling-out" by running parallel systems frontiersin.org |

Catalytic Hydrogenation in Continuous Systems

For the reduction of the intermediate aldehyde, catalytic hydrogenation is a green and efficient alternative to stoichiometric metal hydrides. However, scaling up batch slurry-phase hydrogenations is challenging due to issues with catalyst handling and filtration, and ensuring efficient three-phase (gas-liquid-solid) mixing.

Process intensification through packed-bed or trickle-bed reactors offers a robust solution. In this setup, the solid catalyst is packed into a column, and the liquid substrate and hydrogen gas are passed through it continuously. This eliminates the need for catalyst filtration, simplifies product workup, and improves safety by containing the catalyst and minimizing the volume of hydrogen gas in the system at any given time. Wall-coated microreactors or millireactors are also being explored for gas-phase catalytic processes, offering decreased pressure drops and more uniform temperature distribution. frontiersin.org

The following table compares key metrics for a typical aromatic aldehyde reduction via batch and continuous hydrogenation methods.

Table 2: Comparison of Batch vs. Continuous Catalytic Hydrogenation This table presents representative data for a model reduction reaction relevant to the synthesis of this compound.

| Parameter | Batch Slurry Reactor | Continuous Packed-Bed Reactor |

|---|---|---|

| Catalyst Handling | Slurry form, requires filtration | Fixed bed, no post-reaction filtration |

| Hydrogen Pressure | High pressure (e.g., 50 bar) | Potentially lower pressure, more efficient gas-liquid contact |

| Throughput | Limited by batch cycle time | High, continuous operation |

| Productivity (Space-Time Yield) | Low to moderate | High |

| Catalyst Lifetime | Prone to deactivation from mechanical stress | Often longer, more stable operation frontiersin.org |

| Operational Safety | Risks associated with large volumes of H₂ and catalyst handling | Significantly improved, smaller hold-up volume |

Mechanistic Investigations of Reactions Involving 4 2 Methoxyethoxy Phenyl Methanol

Reactivity Patterns of the Benzylic Alcohol Moiety in (4-(2-Methoxyethoxy)phenyl)methanol

The benzylic alcohol group is a primary site of reactivity in this compound. Its position adjacent to the aromatic ring significantly influences its chemical behavior, promoting reactions such as nucleophilic substitution, oxidation, and derivatization.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate).

Once activated, the benzylic carbon becomes susceptible to attack by nucleophiles. The mechanism of substitution can proceed via two main pathways: S({N})1 and S({N})2. libretexts.org

S(_{N})1 Mechanism: In the presence of a protic solvent and a non-basic nucleophile, the reaction can proceed through a unimolecular pathway. youtube.com The departure of the leaving group (e.g., H₂O after protonation) is facilitated by the formation of a resonance-stabilized benzylic carbocation. The para-methoxyethoxy group further stabilizes this intermediate through its electron-donating effect. The planar carbocation is then attacked by the nucleophile from either face, leading to a racemic mixture if the carbon were chiral.

S({N})2 Mechanism: With a strong, non-bulky nucleophile, particularly in a polar aprotic solvent, a bimolecular mechanism is favored. libretexts.orgnih.gov This involves a backside attack by the nucleophile on the benzylic carbon, leading to a concerted displacement of the leaving group and an inversion of stereochemistry. chemguide.co.uk For a primary benzylic alcohol like this compound, the S({N})2 pathway is highly plausible, assuming minimal steric hindrance. wikipedia.org

Table 1: Conditions for Nucleophilic Substitution of Benzylic Alcohols

| Reaction Type | Typical Reagents | Mechanism | Product |

|---|---|---|---|

| Conversion to Alkyl Halide | HBr or HCl (conc.) | S({N})1 or S({N})2 | 1-(Bromomethyl)-4-(2-methoxyethoxy)benzene |

| Conversion to Alkyl Halide | SOCl₂, PBr₃ | S({N})2 | 1-(Chloromethyl)- or 1-(Bromomethyl)-4-(2-methoxyethoxy)benzene |

| Alkoxide Substitution | NaOR' in R'OH (after conversion to halide) | S({N})2 | 1-(Alkoxymethyl)-4-(2-methoxyethoxy)benzene |

| Cyanide Substitution | NaCN or KCN in DMSO (after conversion to halide) | S(_{N})2 | (4-(2-Methoxyethoxy)phenyl)acetonitrile |

Oxidation Pathways and Mechanisms

The benzylic alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The presence of a hydrogen atom on the benzylic carbon is a prerequisite for these oxidation reactions. youtube.com

Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. The mechanism generally avoids the presence of water to prevent over-oxidation.

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from Na₂Cr₂O₇ and H₂SO₄), or even air/O₂ under specific photocatalytic conditions, will oxidize the benzylic alcohol directly to a carboxylic acid. nih.govleah4sci.com The mechanism with strong oxidants like KMnO₄ is complex and believed to proceed through radical intermediates. numberanalytics.com The reaction first forms the corresponding aldehyde, which is then rapidly hydrated in the aqueous medium and further oxidized to the carboxylic acid. The entire alkyl side-chain can be cleaved and oxidized to a carboxylic acid group if benzylic hydrogens are present. youtube.comyoutube.commsu.edu

Table 2: Oxidation Reactions of this compound

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 4-(2-Methoxyethoxy)benzaldehyde (B1353197) | PCC, DMP | Anhydrous CH₂Cl₂, Room Temperature |

| 4-(2-Methoxyethoxy)benzoic acid | KMnO₄, NaOH | Heat, followed by acid workup (H₃O⁺) |

| 4-(2-Methoxyethoxy)benzoic acid | Na₂Cr₂O₇, H₂SO₄, H₂O | Heat |

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification to form a wide range of derivatives.

Esterification: The most common method for converting this compound to its corresponding ester is the Fischer esterification. wikipedia.org This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemistrysteps.comorganic-chemistry.orglibretexts.org The reaction is an equilibrium process. byjus.com To drive it towards the product, either the alcohol is used in large excess or the water formed as a byproduct is removed, often by azeotropic distillation with a Dean-Stark apparatus. The mechanism involves protonation of the carboxylic acid carbonyl group, making it more electrophilic for attack by the alcohol's oxygen atom. chemistrysteps.combyjus.com

Etherification: To form an ether at the benzylic position, the Williamson ether synthesis is a common approach. wikipedia.orgbyjus.com This is a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide or other good leaving group from an alkyl halide in an S(_{N})2 reaction to form the new ether. masterorganicchemistry.comkhanacademy.org Given that the substrate is a primary alcohol, this reaction is generally efficient. youtube.com

Transformations Involving the Methoxyethoxy Group of this compound

The methoxyethoxy group consists of two ether linkages: an aryl alkyl ether and a dialkyl ether. These linkages are generally stable but can be cleaved or modified under specific, often harsh, conditions.

Cleavage of Ether Linkages

Cleavage of the ether bonds in the methoxyethoxy substituent typically requires strong reagents.

Cleavage of the Aryl Ether Linkage: The bond between the phenyl ring and the ethoxy group is an aryl alkyl ether linkage. Cleavage of this bond to yield the corresponding phenol (B47542) is most commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr. nih.govsci-hub.se The mechanism with BBr₃ involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the adjacent alkyl carbon. gvsu.educore.ac.uk Computational studies suggest that the mechanism can be complex, sometimes involving bimolecular pathways where one ether-BBr₃ adduct acts as a bromide donor to another. sci-hub.seufp.pt Cleavage typically occurs at the alkyl-oxygen bond because an S(_{N})2 attack on an sp²-hybridized aromatic carbon is unfavorable.

Cleavage of the Dialkyl Ether Linkage: The terminal methoxy (B1213986) group is part of a dialkyl ether linkage. This bond can also be cleaved under strongly acidic conditions (e.g., HBr), but it is generally more resistant to cleavage than the aryl alkyl ether under many conditions. Selective cleavage can sometimes be achieved, but it is often challenging to control.

Table 3: Ether Cleavage Reactions

| Reagent | Typical Product | Notes |

|---|---|---|

| BBr₃, then H₂O | 4-(2-Hydroxyethoxy)phenyl)methanol | Cleaves the aryl ether linkage. |

| HBr (excess, heat) | 4-(Hydroxymethyl)phenol and/or other products | Can cleave both ether linkages, potentially leading to a mixture of products. |

Modifications of the Alkyl Chain

Direct modification of the -(CH₂)₂-O-CH₃ chain without cleavage is not a common transformation due to the general inertness of C-H and C-O bonds in saturated ethers. Most synthetic strategies would involve a multi-step sequence:

Cleavage: The methoxyethoxy group is first cleaved from the aromatic ring using reagents like BBr₃ to reveal the phenol, 4-(hydroxymethyl)phenol.

Modification: The desired structural changes are made to the 2-methoxyethanol (B45455) side-chain precursor separately. For instance, replacing the terminal methyl group with a larger alkyl group.

Re-attachment: The modified side chain, typically as an alkyl halide (e.g., 1-bromo-2-alkoxyethane), is then re-attached to the phenolic oxygen via a Williamson ether synthesis.

Direct reactions on the alkyl chain, such as radical-initiated halogenation, are generally unselective and difficult to control, making them synthetically less viable compared to the cleavage and re-synthesis approach. Some complex oxidative processes can lead to ring-cleavage byproducts under radical conditions, but these are not synthetically useful for targeted modification. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring of this compound

The benzene (B151609) ring in this compound is the primary site for aromatic substitution reactions. The nature of the existing substituents profoundly influences the regioselectivity and rate of these reactions.

The two substituents on the phenyl ring, the 2-methoxyethoxy group (-OCH₂CH₂OCH₃) and the hydroxymethyl group (-CH₂OH), play a crucial role in directing incoming electrophiles. Both groups are classified as ortho, para-directors, meaning they activate the positions ortho and para to themselves for electrophilic attack.

The 2-methoxyethoxy group is a strong activating group. The oxygen atom directly attached to the ring possesses lone pairs of electrons that can be donated to the aromatic system through resonance. This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. The resonance structures show an increase in electron density at the ortho and para positions, thus directing electrophiles to these sites.

Given that the two substituents are para to each other, the only available positions for substitution are those ortho to each substituent. Therefore, electrophilic substitution on this compound is expected to occur at the positions ortho to the strongly activating 2-methoxyethoxy group (and meta to the hydroxymethyl group).

Illustrative Data Table: Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Expected Major Product(s) | Rationale |

| NO₂⁺ (Nitration) | (2-Nitro-4-(2-methoxyethoxy)phenyl)methanol | The strongly activating and ortho, para-directing 2-methoxyethoxy group directs the nitro group to the ortho position. |

| Br⁺ (Bromination) | (2-Bromo-4-(2-methoxyethoxy)phenyl)methanol | Similar to nitration, the bromine atom is directed to the position ortho to the powerful 2-methoxyethoxy activating group. |

| R-C=O⁺ (Acylation) | (2-Acyl-4-(2-methoxyethoxy)phenyl)methanol | In Friedel-Crafts acylation, the acyl group will be introduced at the most activated position, which is ortho to the 2-methoxyethoxy substituent. libretexts.org |

Note: This table is illustrative and based on established principles of electrophilic aromatic substitution. Experimental verification would be required to confirm these outcomes.

Electrophilic Aromatic Substitution:

The presence of the strongly activating 2-methoxyethoxy group makes the aromatic ring of this compound highly reactive towards electrophiles, more so than benzene itself. fiveable.me Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to proceed under milder conditions compared to unsubstituted or deactivated aromatic rings. chemistrysteps.comwikipedia.org For instance, halogenation with bromine or chlorine may not require a Lewis acid catalyst due to the high activation of the ring. chemistrysteps.com

However, the hydroxymethyl group can be sensitive to the acidic conditions often employed in these reactions. For example, in Friedel-Crafts alkylation, the alcohol moiety could react with the Lewis acid catalyst. Furthermore, strongly acidic and oxidizing conditions, such as in nitration, could potentially lead to side reactions involving the hydroxymethyl group or the ether linkage.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) on the phenyl ring of this compound is generally not favored. sarthaks.comwikipedia.org SNAᵣ reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack and a good leaving group (like a halide). fiveable.meacs.orgmasterorganicchemistry.com The substituents on this compound are electron-donating, which deactivates the ring for nucleophilic attack by increasing its electron density. sarthaks.com Therefore, direct displacement of a group on the aromatic ring by a nucleophile is mechanistically unfavorable under standard SNAᵣ conditions.

For a nucleophilic substitution to occur on the aromatic ring, it would likely need to proceed through a different mechanism, such as one involving a benzyne (B1209423) intermediate, which would require extremely strong basic conditions. chemicalbook.com

Radical Reactions and Their Pathways for this compound

The structure of this compound offers a few potential sites for radical reactions. The most likely position for radical abstraction is the benzylic hydrogen of the hydroxymethyl group. The resulting benzylic radical would be stabilized by resonance with the aromatic ring. rsc.orgquora.com The stability of this radical would be further influenced by the electronic effects of the para-methoxyethoxy substituent. Electron-donating groups generally stabilize adjacent benzylic radicals. acs.org

A potential radical reaction pathway could involve the reaction with a radical initiator, leading to the formation of the (4-(2-methoxyethoxy)phenyl)methoxyl radical. This radical could then undergo further reactions, such as dimerization or oxidation to the corresponding aldehyde.

Another possibility for radical involvement is through reactions involving the ether linkage, although this is generally less facile than reactions at the benzylic position.

Computational and Theoretical Studies to Elucidate Reaction Mechanisms of this compound

Computational and theoretical chemistry provide powerful tools to investigate the reaction mechanisms of molecules like this compound in great detail. bohrium.comnih.govnih.gov Methods such as Density Functional Theory (DFT) can be employed to model the various reaction pathways and determine their energetic profiles.

For electrophilic aromatic substitution , computational studies can:

Calculate the electron density distribution on the aromatic ring to predict the most likely sites for electrophilic attack, confirming the ortho-directing effect of the methoxyethoxy group. nih.gov

Model the transition states for the formation of the sigma complex (arenium ion) for ortho, meta, and para attack, thereby quantitatively assessing the regioselectivity. acs.orgresearchgate.net

Evaluate the activation energies for different electrophilic substitution reactions, providing insights into the relative reaction rates.

For nucleophilic aromatic substitution , theoretical calculations can demonstrate the high activation energy barriers for the formation of a Meisenheimer complex, thus confirming the unlikelihood of a standard SNAᵣ mechanism.

For radical reactions , computational methods can:

Calculate the bond dissociation energy of the benzylic C-H bond to quantify its susceptibility to radical abstraction.

Determine the spin density distribution in the resulting benzylic radical to understand its stability and preferred sites of subsequent reactions. rsc.org

By combining theoretical calculations with experimental observations, a comprehensive understanding of the mechanistic intricacies of reactions involving this compound can be achieved.

Derivatization and Functionalization Strategies of 4 2 Methoxyethoxy Phenyl Methanol

Synthesis of Novel Derivatives through Modification of the Hydroxyl Group of (4-(2-Methoxyethoxy)phenyl)methanol

The benzylic hydroxyl group of this compound is a primary site for chemical modification, allowing for the formation of esters, ethers, and oxidation products. These transformations are fundamental in altering the physical and chemical properties of the parent molecule, paving the way for its use in diverse applications.

Ester and Ether Derivatives

Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, yields the corresponding esters. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netgoogle.com This equilibrium-driven reaction is typically performed with an excess of the alcohol or by removal of water to favor ester formation. google.com Alternatively, for a more rapid and often higher-yielding reaction, an acyl chloride can be used in the presence of a base like pyridine. The base neutralizes the hydrochloric acid byproduct. researchgate.net

Etherification: The synthesis of ether derivatives from this compound can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide. masterorganicchemistry.com This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether linkage. masterorganicchemistry.comyoutube.com The choice of the alkyl halide determines the nature of the R-group introduced to the ether.

Table 1: Representative Ester and Ether Derivatives of this compound

| Derivative Type | Reactant | General Reaction Conditions | Product |

| Ester | Acetic Anhydride | Pyridine, Room Temperature | (4-(2-Methoxyethoxy)phenyl)methyl acetate |

| Ester | Benzoyl Chloride | Pyridine, Room Temperature | (4-(2-Methoxyethoxy)phenyl)methyl benzoate |

| Ether | Methyl Iodide | Sodium Hydride, THF | 1-(2-Methoxyethoxy)-4-(methoxymethyl)benzene |

| Ether | Ethyl Bromide | Sodium Hydride, THF | 1-(Ethoxymethyl)-4-(2-methoxyethoxy)benzene |

Note: The reactions and products in this table are representative examples based on standard organic synthesis methodologies.

Oxidation Products (Aldehydes, Carboxylic Acids)

The primary alcohol functionality of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: The selective oxidation of the primary alcohol to an aldehyde, 4-(2-Methoxyethoxy)benzaldehyde (B1353197), requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (B109758) are commonly employed for this transformation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 4-(2-Methoxyethoxy)benzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) in a basic solution, followed by acidic workup, or chromic acid (H2CrO4), often generated in situ from sodium dichromate and sulfuric acid.

Table 2: Oxidation Products of this compound

| Product | Oxidizing Agent | General Reaction Conditions |

| 4-(2-Methoxyethoxy)benzaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temperature |

| 4-(2-Methoxyethoxy)benzoic acid | Potassium Permanganate (KMnO4) | Basic solution, Heat, then Acidic Workup |

Note: The reactions in this table are representative examples based on standard organic synthesis methodologies.

Introduction of Diverse Functionalities onto the Aromatic Ring of this compound

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxyethoxy substituent. This substituent is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to this group. Given that the para position is already occupied by the hydroxymethyl group, electrophilic substitution is expected to occur primarily at the ortho positions (positions 3 and 5).

Halogenation

Halogenation of the aromatic ring can be achieved using various reagents. For bromination, molecular bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) is a common method. masterorganicchemistry.com For chlorination, chlorine (Cl2) with a Lewis acid such as aluminum chloride (AlCl3) can be used. masterorganicchemistry.com Due to the activating effect of the methoxyethoxy group, these reactions are expected to proceed readily, yielding primarily the ortho-halogenated products. Benzylic halogenation can also occur under radical conditions, for example using N-bromosuccinimide (NBS) with light or a radical initiator. libretexts.orgyoutube.com

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring and is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comyoutube.com The reaction with this compound is anticipated to yield 3-nitro-(4-(2-methoxyethoxy)phenyl)methanol as the major product.

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring. This is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). numberanalytics.comyoutube.comsaskoer.ca The electrophile in this reaction is sulfur trioxide (SO3). masterorganicchemistry.comnumberanalytics.com The sulfonation of this compound is expected to produce 3-sulfo-(4-(2-methoxyethoxy)phenyl)methanol. This reaction is often reversible. youtube.com

Table 3: Electrophilic Aromatic Substitution Products of this compound

| Reaction Type | Reagents | Expected Major Product |

| Bromination | Br2, FeBr3 | 3-Bromo-(4-(2-methoxyethoxy)phenyl)methanol |

| Nitration | HNO3, H2SO4 | 3-Nitro-(4-(2-methoxyethoxy)phenyl)methanol |

| Sulfonation | SO3, H2SO4 | 3-Sulfo-(4-(2-methoxyethoxy)phenyl)methanol |

Note: The products in this table are the expected major isomers based on the principles of electrophilic aromatic substitution on an activated benzene (B151609) ring.

Directed Ortho Metallation

Directed ortho metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This reaction utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG, using a strong base such as an organolithium reagent. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org

In the case of this compound, the 2-methoxyethoxy group is expected to be an effective DMG. The oxygen atoms in the ether linkage can chelate with the lithium atom of the organolithium reagent, thereby increasing the acidity of the adjacent ortho protons on the phenyl ring. organic-chemistry.orgbaranlab.org This facilitates deprotonation at the C-3 position.

However, the presence of the benzylic alcohol introduces a complication, as its acidic proton would be readily deprotonated by the organolithium reagent. To achieve successful ortho metallation, the alcohol functionality typically requires protection. A common strategy is the in-situ protection of the alcohol, for example, by converting it to a lithium alkoxide, which can also act as a directing group, potentially in concert with the ether group. Alternatively, the alcohol can be protected with a group like methoxymethyl (MOM) ether, which is itself a known DMG. organic-chemistry.orgharvard.edu

Once the ortho-lithiated species is formed, it can be quenched with a variety of electrophiles to yield 3-substituted derivatives of this compound. The choice of electrophile determines the nature of the newly introduced functional group.

Table 1: Potential Electrophiles for Quenching in DoM of this compound

| Electrophile | Introduced Functional Group |

| D2O | Deuterium |

| Alkyl halides (e.g., CH3I) | Alkyl |

| Aldehydes/Ketones | Hydroxyalkyl |

| CO2 | Carboxylic acid |

| I2 | Iodine |

| Sulfenyl chlorides (e.g., PhSCl) | Thioether |

Modifications of the Ether Linkage in this compound

The 2-methoxyethoxy ether linkage in this compound can be a target for chemical modification, primarily through cleavage to unveil a phenolic hydroxyl group. Cleavage of aryl ethers typically requires harsh conditions due to the stability of the aryl C-O bond.

Common reagents for the cleavage of aryl methyl ethers, which can be adapted for the 2-methoxyethoxy group, include strong Lewis acids like boron tribromide (BBr3) or aluminum chloride (AlCl3). nih.gov These reagents coordinate to the ether oxygen, facilitating nucleophilic attack by the halide to cleave the alkyl-oxygen bond. Selective cleavage of one ether group in the presence of others can be challenging and often depends on the specific reaction conditions and the substitution pattern of the aromatic ring. nih.gov

Another approach involves oxidative cleavage, which is particularly effective for p-methoxybenzyl (PMB) ethers and can be relevant for the subject compound. organic-chemistry.orgrsc.org Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can selectively deprotect p-alkoxy-substituted benzyl (B1604629) derivatives. rsc.org

Modification could also involve reactions at the terminal methoxy (B1213986) group of the side chain, though this is less common and would require specific reaction conditions to avoid reactions at the more reactive benzylic alcohol.

Table 2: Reagents for Ether Linkage Modification

| Reagent | Type of Modification | Potential Outcome |

| BBr3 | Ether Cleavage | (4-Hydroxyphenyl)methanol |

| AlCl3 | Ether Cleavage | (4-Hydroxyphenyl)methanol |

| DDQ | Oxidative Cleavage | (4-Hydroxyphenyl)methanol |

| CAN | Oxidative Cleavage | (4-Hydroxyphenyl)methanol |

Click Chemistry and Other Modular Approaches for Appending Complex Structures to this compound

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To utilize this compound in click chemistry, it must first be functionalized with either an azide (B81097) or a terminal alkyne group.

The benzylic alcohol is the most convenient handle for introducing these functionalities. For example, it can be converted to a benzylic halide or sulfonate, which can then undergo nucleophilic substitution with sodium azide to yield the corresponding benzyl azide. Alternatively, reaction with an alkyne-containing reagent can introduce a terminal alkyne.

Once functionalized, the resulting azide or alkyne derivative of this compound can be "clicked" with a complementary molecule to rapidly assemble more complex structures. This modular approach is highly valuable in drug discovery, materials science, and bioconjugation. nih.gov

A more recent development is photoclick chemistry, which utilizes light to trigger the conjugation reaction. For instance, o-nitrobenzyl alcohols have been shown to participate in a light-induced cyclization with primary amines, offering temporal and spatial control over the ligation process. nih.gov While this specific reaction may not be directly applicable, it highlights the potential for developing novel photo-triggered modular conjugations starting from benzylic alcohols.

Table 3: Functionalization of this compound for Click Chemistry

| Step | Reagent | Intermediate/Product |

| 1a. Activation of Alcohol | PBr3 or SOCl2 | (4-(2-Methoxyethoxy)phenyl)methyl halide |

| 2a. Azide Introduction | NaN3 | 1-(Azidomethyl)-4-(2-methoxyethoxy)benzene |

| 1b. Alkyne Introduction | Propargyl bromide, NaH | 1-((Allyloxy)methyl)-4-(2-methoxyethoxy)benzene |

Synthesis of Oligomers or Polymers where this compound Acts as a Monomeric Unit or Building Block

The structure of this compound makes it a suitable candidate for use as a monomer in the synthesis of oligomers and polymers. The benzylic alcohol can participate in various polymerization reactions, such as polycondensation or as a precursor to a polymerizable group.

For instance, the alcohol can be esterified with a dicarboxylic acid or its derivative in a step-growth polymerization to form polyesters. Alternatively, it can be converted to a vinyl group, for example, by dehydration or by reaction with a vinyl-containing reagent, to create a styrene-like monomer. This monomer could then undergo chain-growth polymerization, such as free-radical polymerization, to yield a polystyrene derivative with pending 2-methoxyethoxy groups. epa.gov

The presence of the flexible and polar 2-methoxyethoxy side chain can impart interesting properties to the resulting polymer, such as increased solubility in certain solvents or the ability to coordinate metal ions. Such polymers could find applications as liquid crystals, specialty plastics, or in biomedical materials. epa.govillinois.edu Furthermore, derivatives of (4-alkoxyphenyl)methanol have been employed as linkers in solid-phase synthesis, underscoring their utility as building blocks for constructing larger molecular architectures. acs.orgnih.gov

Table 4: Polymerization Strategies for this compound

| Polymerization Type | Required Modification of Monomer | Potential Polymer Class |

| Polycondensation | None (with a diacid comonomer) | Polyester (B1180765) |

| Polycondensation | None (with a diisocyanate comonomer) | Polyurethane |

| Free-Radical Polymerization | Conversion of alcohol to a vinyl group | Polystyrene derivative |

| Ring-Opening Polymerization | Conversion to a cyclic monomer | Polyether or Polyester |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 4 2 Methoxyethoxy Phenyl Methanol and Its Transformations

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for (4-(2-Methoxyethoxy)phenyl)methanol Structure and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment and connectivity within the molecule can be constructed.

¹H NMR for Proton Environments and Coupling

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and spatial relationships of the protons in the molecule. The chemical shift (δ) of each proton signal is indicative of its local electronic environment. Protons on the aromatic ring are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. The benzylic protons of the methanol (B129727) group and the protons of the methoxyethoxy side chain will have characteristic shifts influenced by the adjacent oxygen atoms.

Spin-spin coupling between adjacent non-equivalent protons results in the splitting of NMR signals into multiplets, providing valuable information about the connectivity of the carbon skeleton. The coupling constant (J), measured in Hertz (Hz), is independent of the applied magnetic field and is a key parameter in assigning proton signals. For instance, the aromatic protons will exhibit a characteristic splitting pattern (e.g., a pair of doublets for a 1,4-disubstituted benzene (B151609) ring) that confirms the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (ortho to CH₂OH) | ~7.3 | d | ~8.5 |

| Ar-H (ortho to OCH₂) | ~6.9 | d | ~8.5 |

| CH ₂OH | ~4.6 | s | - |

| O-CH ₂-CH₂ | ~4.1 | t | ~4.5 |

| O-CH₂-CH ₂ | ~3.7 | t | ~4.5 |

| OCH ₃ | ~3.4 | s | - |

| CH₂OH | Variable | br s | - |

Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a direct view of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of these signals are highly sensitive to the carbon's hybridization and the electronegativity of its substituents. Aromatic carbons typically resonate in the δ 110-160 ppm range, while the benzylic carbon and the carbons of the methoxyethoxy group will appear at higher fields.

Proton-decoupled ¹³C NMR spectra, where all ¹H-¹³C couplings are removed, result in a spectrum of singlets, simplifying the identification of the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C -OH (ipso, aromatic) | ~159 |

| C -CH₂OH (ipso, aromatic) | ~134 |

| C H (aromatic, ortho to CH₂OH) | ~128 |

| C H (aromatic, ortho to OCH₂) | ~115 |

| C H₂OH | ~65 |

| O-C H₂-CH₂ | ~71 |

| O-CH₂-C H₂ | ~69 |

| OC H₃ | ~59 |

Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Long-Range Coupling

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton connectivity networks throughout the molecule. This is particularly useful for confirming the arrangement of protons in the methoxyethoxy side chain and the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, providing unambiguous one-bond C-H connectivity information.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for establishing the connectivity between different functional groups and for assigning quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. For instance, HMBC can confirm the connection of the benzylic methylene (B1212753) group to the aromatic ring and the ether linkage to the other side of the ring.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Identification of this compound Derivatives

High-resolution mass spectrometry (HRMS) is a vital tool for the accurate mass determination of molecules, enabling the confirmation of elemental compositions and the identification of unknown reaction products. When this compound undergoes transformations, such as oxidation of the alcohol to an aldehyde or carboxylic acid, HRMS can precisely measure the mass of the resulting derivatives.

By providing a highly accurate mass-to-charge ratio (m/z), often to four or five decimal places, HRMS allows for the calculation of a unique elemental formula for the detected ion. This is invaluable for confirming the identity of expected products and for elucidating the structures of unexpected byproducts or intermediates in a reaction mixture. For example, the oxidation of the primary alcohol in this compound to an aldehyde would result in a decrease in mass corresponding to the loss of two hydrogen atoms, a change readily detectable and quantifiable by HRMS.

Table 3: Predicted HRMS Data for this compound and its Oxidation Product

| Compound | Formula | Calculated Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) |

| This compound | C₁₀H₁₄O₃ | 182.0943 | 183.1016 |

| 4-(2-Methoxyethoxy)benzaldehyde (B1353197) | C₁₀H₁₂O₃ | 180.0786 | 181.0859 |

Vibrational Spectroscopy (IR, Raman) for Bond Analysis and Functional Group Identification in this compound and Its Products

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. rsc.org These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification and for monitoring chemical transformations.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol group (a broad band around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic portions (around 3000-2850 cm⁻¹), aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region), and a strong C-O stretching band for the ether linkages (around 1250-1050 cm⁻¹). nih.govresearchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often give rise to strong and sharp signals. The symmetric stretching of the C-O-C bonds in the ether linkage would also be observable.

When this compound is transformed, for example, through oxidation of the alcohol, vibrational spectroscopy can clearly track this change. The disappearance of the broad O-H stretching band and the appearance of a strong C=O stretching band (around 1700 cm⁻¹) in the IR and Raman spectra would be a clear indication of the formation of an aldehyde or carboxylic acid.

X-ray Crystallography for Solid-State Structural Analysis of this compound Derivatives or Co-crystals

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net While obtaining a suitable single crystal of this compound itself might be challenging due to its likely liquid or low-melting solid nature, derivatization or the formation of co-crystals can facilitate crystallographic analysis.

A successful X-ray crystal structure analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how the molecule packs in a crystal lattice. For derivatives, such as an ester or a urethane, X-ray crystallography can confirm the stereochemistry of the reaction and provide insights into the conformational preferences of the (4-(2-methoxyethoxy)phenyl)methyl moiety.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Profiling of this compound Transformations

The rigorous quality control and in-depth understanding of reaction kinetics and pathways involving this compound rely heavily on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for assessing the purity of this compound and for profiling its chemical transformations. These methods offer high resolution, sensitivity, and specificity, enabling the separation, identification, and quantification of the target compound, its precursors, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, utilizing a non-polar stationary phase and a polar mobile phase.

Methodology and Findings:

For the analysis of this compound, a C18 column is frequently the stationary phase of choice due to its hydrophobicity, which allows for effective separation based on the partitioning of the analyte between the stationary and mobile phases. The mobile phase composition is critical for achieving optimal separation. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water. sielc.com The inclusion of a small percentage of acid, such as formic acid or phosphoric acid, can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase. sielc.com

The selection of the organic modifier in the mobile phase, such as acetonitrile versus methanol, can significantly influence the retention and selectivity of aromatic compounds on phenyl-based stationary phases through π-π interactions. phenomenex.comresearchgate.net While this compound does not possess a phenyl group directly bonded to the stationary phase, the principles of mobile phase optimization remain relevant for achieving desired separation from structurally similar impurities.

A hypothetical HPLC method for the purity assessment of this compound is detailed in the table below.

Table 1: HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Instrument | Agilent 1200 Series or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 225 nm |

Using such a method, a high-purity sample of this compound would exhibit a single major peak at a characteristic retention time. The presence of impurities would be indicated by additional peaks, and their relative abundance can be quantified based on their peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound and its transformation products, GC-MS provides excellent separation efficiency and definitive identification through mass spectral data. While the target compound itself has a relatively high boiling point, it is amenable to GC analysis. In cases of low volatility or thermal instability, derivatization can be employed, although it is often not necessary for this compound. nih.govnih.gov

Methodology and Findings:

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The separation occurs based on the compounds' boiling points and their interactions with the stationary phase of the column. A common stationary phase for this type of analysis is a non-polar or mid-polar phase, such as one composed of dimethylpolysiloxane or (5%-phenyl)-methylpolysiloxane. nih.gov

Following separation in the gas chromatograph, the analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) database. phytopharmajournal.com

GC-MS is particularly valuable for reaction profiling, where it can be used to monitor the consumption of starting materials, the formation of intermediates, and the appearance of the final product and any byproducts over time. This data is crucial for understanding reaction mechanisms and optimizing reaction conditions.

A representative GC-MS method for profiling a transformation of this compound, for instance, its oxidation to the corresponding aldehyde, is outlined below.

Table 2: GC-MS Parameters for Reaction Profiling of this compound Transformations

| Parameter | Value |

| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Oven Program | Initial 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

By applying this method to samples taken at various time points during a reaction, a chromatogram would be obtained showing peaks corresponding to this compound, the aldehyde product, and any other volatile species. The integration of these peaks allows for the quantitative tracking of each component's concentration throughout the reaction.

Theoretical and Computational Chemistry of 4 2 Methoxyethoxy Phenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Properties of (4-(2-Methoxyethoxy)phenyl)methanol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of a molecule. These calculations provide a basis for interpreting molecular stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and electrical transport properties. uantwerpen.bedergipark.org.tr A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the phenyl ring and the oxygen atoms of the hydroxyl and ether groups, which possess lone pairs of electrons. uantwerpen.be The LUMO, conversely, would likely be distributed across the antibonding orbitals of the aromatic system.

The energies of these orbitals allow for the calculation of various global reactivity descriptors. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity.

Interactive Table 1: Hypothetical Quantum Chemical Descriptors for this compound

This table presents plausible theoretical values for the frontier orbitals and related quantum chemical descriptors, as would be calculated using a DFT method like B3LYP/6-31G(d,p).

| Descriptor | Formula | Hypothetical Value | Interpretation |

| HOMO Energy (EHOMO) | - | -5.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy (ELUMO) | - | -0.7 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.1 eV | Indicates high chemical stability and low reactivity. A large gap signifies that significant energy is required to excite an electron. dergipark.org.tr |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.25 eV | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.55 eV | Represents the resistance to change in electron distribution or charge transfer. dergipark.org.tr |

| Electrophilicity Index (ω) | μ² / (2η) | 2.07 eV | Quantifies the ability of the molecule to accept electrons. |

| Chemical Softness (S) | 1 / (2η) | 0.196 eV⁻¹ | The reciprocal of hardness; a measure of the molecule's polarizability. |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. researchgate.net

In an MEP map of this compound, the most negative regions (red) would be concentrated around the highly electronegative oxygen atoms of the hydroxyl (-OH) and ether (-O-) groups. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The regions of positive potential (blue) would be located around the acidic hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen atoms on the aromatic ring, indicating these as sites for nucleophilic attack. researchgate.net

Polarisability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. The presence of a delocalized π-electron system in the phenyl ring and multiple lone pairs on the oxygen atoms would contribute to a relatively high polarisability for this molecule.

Conformational Analysis and Energetic Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. This compound has several rotatable single bonds, primarily within the methoxyethoxy side chain (C-C and C-O bonds) and the benzylic alcohol group (Ar-CH₂ and C-O bonds). Rotation around these bonds gives rise to various conformers with different energies.

A Potential Energy Surface (PES) scan can be performed computationally to map these energetic landscapes. nih.govnih.gov By systematically rotating one or more dihedral angles and calculating the energy at each step, a profile of the molecule's conformational space can be generated. nih.gov The resulting PES would reveal the lowest-energy conformer (the global minimum) as well as other stable, low-energy conformers (local minima) and the energy barriers separating them. For the ether chain, gauche and anti conformations would represent key local minima.

Interactive Table 2: Illustrative Conformational Analysis of this compound

This table shows hypothetical relative energies for a few key conformers that would be identified through a PES scan. The energy of the most stable conformer is set to 0.00 kcal/mol.

| Conformer ID | Dihedral Angle 1 (Ar-O-C-C) | Dihedral Angle 2 (O-C-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Conf-1 (Global Min.) | ~180° (anti) | ~180° (anti) | 0.00 | 65% |

| Conf-2 | ~180° (anti) | ~60° (gauche) | 0.85 | 25% |

| Conf-3 | ~60° (gauche) | ~180° (anti) | 1.50 | 8% |

| Conf-4 | ~60° (gauche) | ~60° (gauche) | 2.50 | 2% |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions in condensed phases. nih.govpreprints.org For this compound, an MD simulation in a solvent like water or in its own liquid state would reveal the nature of these interactions.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can predict the most likely chemical reactions a molecule will undergo by evaluating the thermodynamics and kinetics of potential reaction pathways. researchgate.netrsc.org

Based on the electronic structure analysis (Section 6.1):

Nucleophilic Sites: The oxygen atoms of the hydroxyl and ether groups are the primary nucleophilic centers, as indicated by the MEP map.

Electrophilic Sites: The hydrogen of the hydroxyl group is the most acidic proton, making it susceptible to deprotonation by a base. The benzylic carbon is also a potential electrophilic site.

Potential reaction pathways that could be computationally investigated include:

Oxidation: The primary alcohol group can be oxidized to form (4-(2-methoxyethoxy)phenyl)methanal (an aldehyde) and subsequently (4-(2-methoxyethoxy)benzoic acid (a carboxylic acid).

Esterification: Reaction of the alcohol with a carboxylic acid (or its derivative) would yield an ester.

Etherification (Williamson Synthesis): Deprotonation of the alcohol followed by reaction with an alkyl halide would form a new ether linkage.

Nucleophilic Substitution: The hydroxyl group could be protonated and leave as a water molecule, allowing a nucleophile to attack the benzylic carbon.

By calculating the activation energies (energy barriers) and reaction energies for these and other pathways, computational models can determine which products are kinetically and thermodynamically favored under specific conditions. researchgate.net

Computational Studies on Intermolecular Forces Relevant to Supramolecular Assembly of this compound Derivatives

The supramolecular assembly of molecules, the process by which molecules organize into well-defined structures, is fundamentally governed by a complex interplay of non-covalent interactions. For derivatives of this compound, the presence of a hydroxyl group, an ether linkage, and an aromatic phenyl ring provides a rich landscape for various intermolecular forces that dictate their aggregation and crystal packing. While specific computational studies on the supramolecular assembly of this compound derivatives are not extensively documented in publicly available literature, a wealth of theoretical research on analogous molecules containing similar functional groups offers significant insights. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting and quantifying these weak interactions. nih.govresearchgate.net

The primary intermolecular forces expected to be at play in the self-assembly of this compound derivatives include hydrogen bonding, π–π stacking, and weaker van der Waals forces. fiveable.menih.gov The hydroxyl group is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions that often dominate the initial formation of molecular aggregates. csic.es The ether oxygen atoms in the 2-methoxyethoxy substituent can also act as hydrogen bond acceptors. researchgate.net The aromatic ring facilitates π–π stacking interactions, where the electron-rich π-systems of adjacent molecules align, contributing to the stability of the assembly. nih.gov

Computational techniques such as Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are instrumental in visualizing and understanding these interactions in the solid state. nih.govresearchgate.net Hirshfeld surface analysis maps the regions of close contact between neighboring molecules in a crystal, providing a visual representation of the intermolecular interactions. nih.gov NCI plots, derived from the electron density and its derivatives, can distinguish between strong attractive interactions like hydrogen bonds, weaker van der Waals forces, and repulsive steric clashes. nih.govresearchgate.net